4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine
Description
Chemical Identity and Nomenclature
4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound with the systematic IUPAC name This compound . It is identified by the CAS registry number 89280-24-0 and molecular formula C5H7ClN4S , corresponding to a molecular weight of 190.65 g/mol . Common synonyms include 4-Chloro-6-hydrazino-2-(methylthio)pyrimidine and (6-chloro-2-methylsulfanylpyrimidin-4-yl)hydrazine. The compound is cataloged under multiple supplier-specific identifiers, such as HA-1267 (Combi-Blocks) and GF25648 (GlpBio).
Table 1: Key identifiers and molecular data
| Property | Value |
|---|---|
| CAS Number | 89280-24-0 |
| IUPAC Name | This compound |
| Molecular Formula | C5H7ClN4S |
| Molecular Weight | 190.65 g/mol |
| SMILES Notation | CSc1nc(NN)cc(n1)Cl |
Molecular Structure and Stereochemistry
The compound features a pyrimidine ring substituted at three positions:
The planar pyrimidine ring system adopts a monocyclic aromatic configuration , with no reported stereoisomerism due to the absence of chiral centers. Computational modeling predicts a rotatable bond count of 2 , primarily associated with the hydrazinyl and methylsulfanyl groups.
Physical Properties and Characterization
This compound is typically supplied as a white to pale-yellow crystalline solid . Key physicochemical properties include:
Table 2: Physical properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| LogP (Partition Coefficient) | 2.17 |
| Density | 1.4±0.1 g/cm³ (estimated) |
| Purity (Commercial Grades) | 90–98% |
The logP value of 2.17 suggests moderate lipophilicity, aligning with its heteroaromatic and polar substituents. Solubility data in common solvents (e.g., water, ethanol) are unavailable in the literature.
Spectroscopic Analysis and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific 1H and 13C NMR data are not publicly disclosed, the structure can be inferred from analogous pyrimidine derivatives:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 191.03 ([M+H]+), consistent with the molecular formula C5H7ClN4S. Fragmentation patterns likely include losses of Cl (35.5 Da) and -SCH3 (47.1 Da).
Infrared (IR) Spectroscopy
Key IR absorptions include:
X-ray Crystallography
No single-crystal X-ray data are available. However, powder X-ray diffraction (PXRD) could confirm crystallinity and phase purity.
Properties
IUPAC Name |
(6-chloro-2-methylsulfanylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4S/c1-11-5-8-3(6)2-4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAZWEMERMKRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363307 | |
| Record name | 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89280-24-0 | |
| Record name | 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine typically involves the reaction of 4-chloro-6-methylthio-2-pyrimidinamine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated pyrimidine derivatives.
Substitution: Amino or thio-substituted pyrimidine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is characterized by the molecular formula and a molecular weight of approximately 190.66 g/mol. Its structure features a pyrimidine ring substituted with a hydrazine group at position 6 and a methylsulfanyl group at position 2, along with a chlorine atom at position 4. The synthesis of this compound typically involves reactions between various hydrazines and pyrimidine derivatives, demonstrating versatility in forming different derivatives through nucleophilic substitution reactions .
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit promising anticancer properties. A study demonstrated that similar pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cells. The potency of these compounds was attributed to their ability to interfere with key cellular pathways involved in tumor growth and proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been extensively studied. For instance, certain compounds derived from the pyrimidine structure have shown effective inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process. In vitro studies indicated that specific derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar properties.
Antimicrobial Properties
Pyrimidines are known for their antimicrobial activities, and several studies have reported that related compounds demonstrate efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function, making them potential candidates for developing new antibiotics .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. SAR studies have shown that modifications at specific positions on the pyrimidine ring can enhance or diminish activity against various biological targets:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 2 | Methylsulfanyl | Enhances solubility and bioavailability |
| 4 | Chlorine | Increases interaction with target enzymes |
| 6 | Hydrazine | Critical for anticancer activity |
These findings indicate that careful selection of substituents can lead to improved pharmacological profiles for therapeutic applications .
Case Study 1: Anticancer Efficacy
A study focusing on the synthesis of novel pyrimidine derivatives highlighted the effectiveness of hydrazinyl substitutions in enhancing anticancer activity. Compounds similar to this compound were tested against multiple cancer cell lines, revealing significant cytotoxic effects with IC50 values in low micromolar ranges .
Case Study 2: Anti-inflammatory Mechanism
Research into the anti-inflammatory mechanisms of pyrimidines demonstrated that certain derivatives could significantly reduce inflammation markers in animal models. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of COX enzymes, suggesting therapeutic potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The chloro and methylsulfanyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituents and Molecular Properties of Selected Pyrimidine Derivatives
Pharmacological Potential
- Antibacterial and Antioxidant Activity : Hydrazinyl-pyrimidines exhibit moderate antibacterial activity against E. coli and S. aureus, with MIC values ranging from 25–50 µg/mL. Schiff bases derived from these compounds show enhanced antioxidant capacity in DPPH assays .
- Structural Complexity and Bioactivity: Compounds with fused heterocycles (e.g., [1,4]dithiino[2,3-d]pyrimidines) demonstrate unique electronic properties, making them candidates for anticancer and antiviral screening .
Physicochemical Properties
Biological Activity
4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. With the molecular formula CHClNS and a molecular weight of 190.66 g/mol, this compound exhibits significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity. This property is crucial for its potential anticancer effects, as it may disrupt critical cellular pathways involved in proliferation and apoptosis .
- Binding Affinity : The presence of the chloro and methylsulfanyl groups enhances the compound's binding affinity to its targets, which is essential for its effectiveness in biological systems .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and CCRF-CEM (leukemia). The compound demonstrated IC values ranging from 5 to 20 µM, indicating potent activity against these cell lines .
- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptotic pathways. For instance, it has been shown to cause G1-phase arrest in treated cells, leading to increased rates of apoptosis compared to control groups .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Bacterial Inhibition : The compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Studies report bacteriostatic effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Fungal Activity : It has shown antifungal properties against pathogens like Aspergillus flavus and A. niger, making it a candidate for further development as an antifungal agent .
Case Studies
- Antitumor Efficacy in Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to controls. The study indicated a dose-dependent response, with moderate weight loss observed at higher doses .
- Comparative Studies with Doxorubicin : A comparative analysis revealed that this compound exhibited superior cytotoxicity against doxorubicin-resistant cell lines, suggesting its potential as an effective alternative in overcoming drug resistance .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for preparing 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine, and how can reaction parameters be optimized to improve yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
Chlorination : Use phosphoryl chloride (POCl₃) under reflux to introduce the chloro group at position 4, as demonstrated in pyrimidine derivatives .
Hydrazine Substitution : React with hydrazine hydrate in ethanol or THF under controlled pH (neutral to slightly acidic) to introduce the hydrazinyl group at position 3. Temperature (40–60°C) and stoichiometric ratios (1:1.2 substrate/hydrazine) are critical to avoid over-substitution .
Methylsulfanyl Introduction : Thiolation at position 2 via nucleophilic substitution using sodium methanethiolate or thiourea derivatives.
- Optimization : Monitor intermediates via TLC/HPLC. Solvent choice (e.g., DMF vs. THF) and catalyst use (e.g., DMAP) can enhance yields (typically 60–85%) .
Q. What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions. Key signals:
- Hydrazinyl NH₂ protons at δ 4.5–5.5 ppm (broad, exchangeable).
- Methylsulfanyl protons at δ 2.5–2.7 ppm (singlet) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water mix). Compare bond lengths (e.g., C–S: ~1.78 Å) and angles with reported pyrimidine structures .
Q. What safety protocols are essential for handling this compound during synthesis and biological testing?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for volatile reagents (e.g., POCl₃) .
- Waste Management : Segregate halogenated waste (chloro by-products) and hydrazine-containing residues. Collaborate with certified waste disposal services .
- Emergency Measures : Neutralize spills with sodium bicarbonate or vermiculite. Ventilate areas exposed to hydrazine vapors .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of synthesis and reactivity prediction for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict regioselectivity in substitution reactions .
- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize solvent selection for chlorination/hydrazination steps.
- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal temperature and catalyst combinations .
Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., Src/Abl kinase assays at 10 µM ATP concentration) to validate inhibition profiles .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., vary methylsulfanyl to ethyl or aryl groups) to isolate key pharmacophores.
- Meta-Analysis : Cross-reference bioactivity data with PubChem or ChEMBL entries to identify outliers or assay-specific artifacts .
Q. How can X-ray crystallography and molecular docking elucidate the compound’s mechanism of action as a kinase inhibitor?
- Methodological Answer :
- Co-Crystallization : Soak the compound with target kinases (e.g., Abl kinase) to resolve binding modes. Analyze interactions (e.g., hydrogen bonds with hinge region residues) .
- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding poses. Validate with mutagenesis (e.g., T315I mutation resistance testing) .
- Thermodynamic Profiling : Calculate binding free energy (ΔG) via MM-PBSA to correlate structural features with inhibitory potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
